Sulfuro de neodimio (Nd2S3)

Descripción general

Descripción

Synthesis Analysis

Neodymium sulfide can be synthesized via metal-organic chemical vapour deposition (MOCVD) using neodymium precursors and elemental sulfur under moderate conditions. The synthesis process allows for the formation of high purity γ-Nd2S3 films, with process temperatures ranging from 400°C to 600°C. Crystallinity is achieved above 500°C, and the resulting materials are luminescent with an optical bandgap ranging from 2.3 eV to 2.5 eV (Cwik et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as neodymium(III) sulfide telluride (Nd2S2Te), has been analyzed, showing Nd3+ cations in a capped trigonal anti-prismatic coordination with sulfur and tellurium anions. This configuration results in a Ce2O2S-type structure, emphasizing the versatility and complexity of neodymium sulfide-related materials (Schleid & Klein, 2001).

Aplicaciones Científicas De Investigación

Películas delgadas luminiscentes

El sulfuro de neodimio (Nd2S3) se ha utilizado en la creación de películas delgadas luminiscentes . Estas películas se crean a través de un proceso llamado deposición química de vapor de metales orgánicos (MOCVD). La banda prohibida óptica de estas películas varía de 2.3 eV a 2.5 eV . Esta aplicación es significativa ya que abre nuevas vías para explorar el potencial de esta clase de materiales con propiedades para aplicaciones funcionales .

Dopante

Nd2S3 se puede utilizar como dopante en diversas aplicaciones . Un dopante es una sustancia que se agrega a un semiconductor para aumentar su conductividad. El hecho de que Nd2S3 se pueda utilizar como dopante sugiere que podría tener aplicaciones en la industria electrónica .

Electrodo de supercondensador

La investigación ha demostrado que una película delgada de sulfuro de metal ternario, NiS:Cu2S:Nd2S3, se puede utilizar como electrodo de supercondensador . Las propiedades electroquímicas de este material se evaluaron mediante voltametría cíclica, que reveló un buen rendimiento de supercapacitancia con una capacitancia específica de 412 Fg −1 . Esto sugiere que Nd2S3 podría tener aplicaciones potenciales en el almacenamiento de energía .

Fotocatalizador

También se ha demostrado que la misma película delgada de sulfuro de metal ternario, NiS:Cu2S:Nd2S3, tiene actividad fotocatalítica . Tiene la capacidad de descomponer una variedad de contaminantes como el tinte verde malaquita, el fluopiram y el fenol

Mecanismo De Acción

Target of Action

Neodymium sulfide (Nd2S3) is an inorganic compound composed of two neodymium atoms in the +3 oxidation state and three sulfur atoms in the -2 oxidation state . The primary targets of Nd2S3 are the neodymium (Nd) and sulfur (S) atoms that constitute the compound .

Mode of Action

The interaction between Nd2S3 and its targets is primarily chemical in nature. Nd2S3 can be produced by reacting neodymium with sulfur or by sulfidizing neodymium oxide with H2S at 1450 °C . The resulting Nd2S3 is a light green solid that comes in three forms: α-form (orthorhombic crystal structure), β-form (tetragonal crystal structure), and γ-form (cubic crystal structure) .

Biochemical Pathways

It can affect certain processes when used as a high-performance inorganic pigment . The specific effects depend on the application and the environment in which Nd2S3 is used.

Result of Action

The primary result of Nd2S3’s action is its ability to serve as a high-performance inorganic pigment . Additionally, when heated, Nd2S3 can lose sulfur atoms and form a range of compositions between Nd2S3 and Nd3S4 . It’s also worth noting that Nd2S3 is an electrical insulator .

Action Environment

The action of Nd2S3 is influenced by environmental factors such as temperature and pressure. For instance, at 1650 °C in a vacuum, the γ-form of Nd2S3 decomposes to form neodymium monosulfide . Furthermore, the process temperature for film growth of Nd2S3 ranges from 400 °C to 600 °C, and the films become crystalline above 500 °C .

Safety and Hazards

Neodymium sulfide is a green powder . It should be handled in a well-ventilated place with suitable protective clothing, and contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be taken off immediately, and the affected area should be washed off with soap and plenty of water .

Direcciones Futuras

Neodymium sulfide belongs to the exciting class of rare earth sulfides (RES) and is projected to have a serious potential in a wide spectrum of applications either in pure form or as a dopant . The development of a new sulfide production process that is technologically adoptable is being studied . The process of fabricating Nd2S3 thin films via MOCVD circumvents post-deposition treatments such as sulfurisation, paving the way for large scale synthesis and opening up new avenues for exploring the potential of this class of materials with properties for functional applications .

Propiedades

IUPAC Name |

neodymium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIGKOYGIHSSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

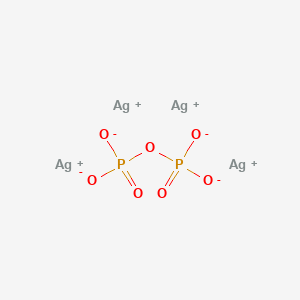

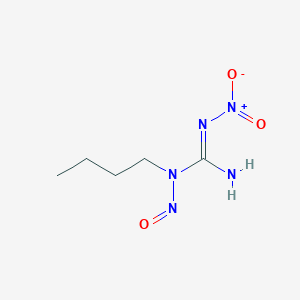

[S-2].[S-2].[S-2].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [MSDSonline] | |

| Record name | Neodymium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12035-32-4 | |

| Record name | Neodymium sulfide (Nd2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium sulfide (Nd2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dineodymium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)